2-Pyridinemethanimine
Description
Historical Development and Early Research Trajectories
The study of pyridyl-containing Schiff bases has a long history rooted in the development of coordination chemistry. While specific early synthesis dates for the parent 2-Pyridinemethanimine (B46816) are not extensively documented in initial findings, related C-alkyl derivatives were reported as early as 1964, specifically α-methyl-2-, 3-, and 4-pyridinylmethanimines, although these were not characterized spectroscopically at the time. mdpi.com The fundamental reaction for forming the imine (or azomethine) group, a condensation of an aldehyde with a primary amine, has been a cornerstone of organic synthesis for over a century.
Early research on related Schiff bases focused on their synthesis and basic characterization. scirp.org For instance, new Schiff bases derived from 2-aminopyridines and various aromatic aldehydes have been synthesized and studied using NMR spectroscopy. scirp.org The synthesis of N-unsubstituted imines like this compound has historically been challenging due to their kinetic instability. mdpi.com A significant advancement in their synthesis has been the development of methods like the retro-ene reaction of N-allylamines and the dehydrocyanation of α-aminonitriles. mdpi.com These methods have allowed for the isolation and characterization of previously elusive pyridinaldimines, including this compound, albeit sometimes in low yields due to issues like steric hindrance and intramolecular hydrogen bonding. mdpi.com
Significance of the Pyridinemethanimine Scaffold in Ligand Design and Coordination Chemistry
The this compound scaffold is a privileged structure in ligand design due to its unique combination of electronic and steric properties. The pyridine (B92270) ring provides a robust, aromatic platform and a nitrogen atom that acts as an excellent coordination site. rsc.orgnih.gov The adjacent imine group (-CH=N-) introduces a second nitrogen donor, allowing the molecule to act as a bidentate ligand, chelating to a metal center through both the pyridine and imine nitrogens. researchgate.netijpscr.info This chelation effect leads to the formation of stable, five-membered rings with metal ions, which is a fundamental principle in coordination chemistry. ijpscr.inforesearchgate.net
The versatility of the pyridinemethanimine scaffold is one of its most significant attributes. scirp.org The imine nitrogen's sp2 hybridization and the pyridine ring's aromaticity create a rigid and planar coordination geometry, which can be fine-tuned. ugr.es By modifying the substituent on the imine nitrogen (the 'R' group in N-R-2-pyridinemethanimine), chemists can alter the ligand's steric bulk and electronic properties. iarjset.com For example, increasing the length of the alkyl chain on the nitrogen can improve the solubility of the resulting metal complex in nonpolar solvents, which is crucial for applications like homogeneous catalysis in atom transfer radical polymerization (ATRP). ugr.esiarjset.comiitsystem.ac.in The scaffold's ability to stabilize various transition metals in different oxidation states has led to its use in a wide array of catalytic processes and the synthesis of novel materials. ijpscr.inforesearchgate.net
Classification and Structural Features of this compound Ligands
This compound and its derivatives are classified as Schiff base ligands, specifically belonging to the α-diimine or pyridyl-imine category. ugr.es As ligands, they are typically bidentate, coordinating through the nitrogen atoms of the pyridine ring and the imine group (N,N-donors). researchgate.netresearchgate.net However, by incorporating other functional groups, they can be designed as tridentate or even tetradentate ligands. researchgate.netresearchgate.net
A key structural feature of this compound is the existence of (E) and (Z) isomers due to the C=N double bond. The (Z)-isomer is notably stabilized by an intramolecular hydrogen bond between the iminic hydrogen and the pyridine nitrogen atom. This interaction influences its reactivity and spectroscopic properties. For instance, the Z/E ratio for this compound is 5:3, which is divergent from its 3- and 4-pyridine analogs where the (E)-isomer is more abundant. mdpi.com This hydrogen bonding also affects the NMR signal of the iminic proton, shifting it downfield. mdpi.com
Table 1: Selected Structural and Spectroscopic Data for this compound and Related Complexes
| Feature | Observation | Reference |
| Isomer Ratio (Z/E) | 5:3 for this compound | mdpi.com |
| ¹H NMR (Iminic H) | ~9.5 ppm for (E)-isomer, 11.35 ppm for (Z)-isomer | mdpi.com |
| ¹³C NMR (Imine C) | 167-169 ppm | mdpi.com |
| IR Stretching ν(C=N) | 1620-1590 cm⁻¹ in coordinated complexes | researchgate.net |
| Coordination Geometry | Distorted square-pyramidal in a Cu(II) complex | researchgate.net |
Emerging Research Frontiers in this compound Chemistry
The chemistry of this compound is expanding into several cutting-edge research areas, driven by the tunability of its ligand scaffold.
Advanced Catalysis: Pyridinemethanimine complexes are highly effective catalysts. Iron(II) and cobalt(II) complexes of pyridine bis(imine) ligands are used in the polymerization of olefins like ethylene (B1197577) and propylene. researchgate.net In the field of controlled radical polymerization, N-alkyl-2-pyridinemethanimine ligands are crucial for copper-mediated ATRP, where they offer superior control over the process compared to other ligands like bipyridyls. ugr.esgoogle.comgoogle.com Recent research has focused on optimizing these catalytic systems by modifying the ligand's alkyl substituents to enhance catalyst solubility and efficiency. iarjset.comiitsystem.ac.in
Supramolecular Chemistry and Materials Science: The self-assembly properties of this compound complexes are being explored for the creation of complex supramolecular architectures. gla.ac.uknih.govresearchgate.net An exciting frontier is the use of automated chemical robots for the discovery of new coordination complexes. gla.ac.uknih.govresearchgate.net These systems can rapidly screen vast reaction spaces, leading to the discovery of novel structures like the 1-benzyl-(1,2,3-triazol-4-yl)-N-alkyl-(this compound) ligands and their iron and cobalt helicates. gla.ac.uknih.govresearchgate.net These new materials have potential applications in areas such as molecular magnetism and responsive materials. rsc.org
Bioinorganic and Medicinal Chemistry: While this article excludes detailed biological activity, it is noteworthy that Schiff base complexes, including those with pyridyl scaffolds, are being investigated for their potential in medicinal chemistry. scirp.orgnih.govnih.gov For example, a this compound moiety was incorporated into a novel EGFR inhibitor as a chelating unit for a cobalt(III)-based hypoxia-activatable prodrug, representing a strategy to target cancer cells. nih.gov This highlights the potential for designing sophisticated, targeted therapeutic agents based on this versatile scaffold.
Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-5-6-3-1-2-4-8-6/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMMOMRSHUTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330014 | |
| Record name | 2-Pyridinemethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7166-34-9 | |
| Record name | 2-Pyridinemethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2 Pyridinemethanimine Systems
Classical Synthetic Routes to 2-Pyridinemethanimine (B46816)
The formation of the this compound scaffold has been approached through several established chemical transformations.
Condensation Reactions with 2-Pyridinecarboxaldehyde (B72084)
The most direct and widely employed method for the synthesis of this compound and its N-substituted derivatives is the acid-catalyzed condensation reaction between 2-pyridinecarboxaldehyde and a primary amine. pressbooks.pubyoutube.com This reaction is a reversible process that involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent dehydration, often facilitated by an acid catalyst and removal of water, yields the final imine product, also known as a Schiff base. pressbooks.pubnih.gov
The reaction's pH is a critical parameter, with optimal rates typically observed around a pH of 5. libretexts.orglumenlearning.com At lower pH values, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine for efficient water elimination. libretexts.orglumenlearning.com To drive the equilibrium towards the product, water is often removed using a Dean-Stark apparatus or by adding a drying agent. nih.gov
Table 1: Reaction Parameters for Imine Formation
| Parameter | Condition | Rationale |
| Reactants | 2-Pyridinecarboxaldehyde, Primary Amine | Aldehyde provides the electrophilic carbonyl carbon; amine provides the nucleophilic nitrogen. |
| Catalyst | Acid (e.g., acetic acid) | Protonates the carbonyl oxygen to increase electrophilicity and facilitates dehydration. pressbooks.publibretexts.org |
| Solvent | Non-aqueous (e.g., methanol (B129727), ethanol) | Prevents hydrolysis of the imine product back to the starting materials. youtube.com |
| Temperature | Varies (often reflux) | Increases reaction rate. |
| Water Removal | Dean-Stark trap, drying agents | Shifts the reaction equilibrium towards the product side. nih.gov |
Alternative Synthetic Pathways
While condensation is the predominant route, alternative methods for generating pyridyl imines have been explored. One such method is the dehydrocyanation of α-aminonitrile precursors. This route involves the elimination of hydrogen cyanide (HCN) from an α-aminonitrile, which can be prepared from an aldehyde, an amine, and a cyanide source. However, this method has shown limitations for aldimines due to their instability, with the synthesis of this compound from its corresponding α-aminonitrile resulting in a low yield of 23%.
Synthesis of Substituted and Functionalized this compound Derivatives
The versatility of the this compound scaffold lies in the ability to introduce a wide array of functional groups at various positions, thereby tuning its electronic and steric properties for specific applications.
Modifications at the Pyridine (B92270) Ring
Introducing substituents onto the pyridine ring can significantly influence the properties of the resulting this compound derivative. This can be achieved by starting with a pre-substituted 2-pyridinecarboxaldehyde or by modifying the pyridine ring after the imine formation.
A variety of substituted pyridines can be synthesized through condensation reactions of carbonyl compounds or cycloaddition reactions. nih.govbaranlab.org For instance, methods for preparing highly substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates have been developed. nih.gov Additionally, pyridine N-oxides serve as versatile intermediates for the synthesis of 2-substituted pyridines. semanticscholar.org These N-oxides are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.org This increased reactivity allows for the introduction of various functional groups at the 2-position, which can then be converted to a carboxaldehyde and subsequently to the desired imine. A novel solvent- and halide-free method utilizes pyridine N-oxides and dialkylcyanamides to produce pyridine-2-yl substituted ureas. rsc.org
Directed lithiation of substituted pyridines containing a directing metalating group at the C-2 position allows for functionalization at the 3-position. clockss.org This approach provides a route to 2,3-disubstituted pyridines which can be precursors to more complex this compound derivatives.
Modifications at the Imine Nitrogen (N-substitution)
The properties of this compound can be readily altered by changing the substituent on the imine nitrogen. This is typically achieved by using different primary amines in the condensation reaction with 2-pyridinecarboxaldehyde. A wide range of N-alkyl and N-aryl this compound derivatives have been synthesized using this approach. nih.govresearchgate.net
For example, the reaction of 2-pyridinecarboxaldehyde with various anilines leads to the formation of N-aryl-1-(pyridin-2-yl)methanimines. These compounds can act as bidentate ligands in the synthesis of coordination complexes. researchgate.net Similarly, reaction with diamines can lead to the formation of binuclear Schiff base complexes. researchgate.net
Table 2: Examples of N-Substituted this compound Derivatives
| N-Substituent | Amine Precursor | Resulting Imine |
| Phenyl | Aniline | N-phenyl-1-(pyridin-2-yl)methanimine researchgate.net |
| Cyclohexyl | Cyclohexylamine | N-cyclohexyl-1-(pyridin-2-yl)methanimine |
| Benzyl | Benzylamine | N-benzyl-1-(pyridin-2-yl)methanimine |
| 1,4-phenylene | 1,4-Diaminobenzene | N,N'-bis(pyridin-2-ylmethylene)benzene-1,4-diamine researchgate.net |
Modifications at the Imine Carbon (C-substitution)
Modification at the imine carbon is less common than N-substitution but provides another avenue for creating diverse this compound derivatives. This is generally accomplished by starting with a ketone analog of 2-pyridinecarboxaldehyde, namely a 2-pyridyl ketone.
The condensation of a 2-pyridyl ketone with a primary amine yields a C-substituted this compound, also known as a ketimine. For instance, the synthesis of α-methyl-2-pyridinylmethanimine has been reported. mdpi.com
Furthermore, multi-component reactions offer a powerful strategy for constructing complex molecules with substitution at the imine carbon in a single step. For example, a gold-catalyzed three-component coupling of pyridine-2-carboxaldehyde, an amine, and an alkyne can lead to the formation of a propargylic pyridine intermediate, which can then be further transformed. nih.gov Another example is the Petasis reaction, a catalyst-free method for the reaction of 2-pyridinecarbaldehydes with secondary amines and boronic acids to yield C-substituted products. nih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imine derivatives, to minimize environmental impact and improve efficiency. synthiaonline.com These approaches prioritize waste prevention, atom economy, and the use of safer solvents and reaction conditions. synthiaonline.com While high-yield green synthesis routes specifically for this compound are not extensively documented, several methodologies applied to related imines and pyridines offer significant potential.
Key green strategies relevant to this compound synthesis include:
Microwave-Assisted Synthesis: This technique has been recognized as a valuable green chemistry tool, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. acs.orgnih.gov For instance, the reaction of pyridine-2-carbaldehyde with N-(2-aminoethyl)propane-1,3-diamine has been successfully carried out using microwave irradiation to produce the corresponding complex imine products. researchgate.net This demonstrates the applicability of microwave energy for promoting the condensation reaction required to form the imine bond.
Solvent- and Catalyst-Free Reactions: A significant advancement in green chemistry is the development of reactions that proceed without solvents or catalysts, reducing waste and simplifying purification. scirp.org Syntheses of various imine derivatives have been achieved in excellent yields (up to 99%) by simply mixing the corresponding aldehyde and amine and utilizing a pressure reduction technique to remove the water byproduct, eliminating the need for both solvents and catalysts. scirp.org
Flash Vacuum Thermolysis (FVT): This method involves gas-phase reactions at high temperatures and low pressures. By avoiding bulk solvents, it aligns with green chemistry principles. FVT has been used to synthesize N-unsubstituted pyridinimines, including this compound, from N-allylamine precursors. However, for this compound, this route resulted in a modest yield of 23% and was accompanied by several impurities. mdpi.com
Alternative Solvent Systems: The use of greener solvents, such as ethanol (B145695) or water-ethanol mixtures, is a cornerstone of sustainable chemistry. rsc.orgrsc.org Many modern synthetic protocols for pyridine derivatives utilize ethanol as a reaction medium, which is preferable to more hazardous organic solvents. acs.orgacs.org
The table below summarizes green chemistry approaches applicable to the synthesis of this compound and related compounds.
| Green Methodology | Reactants/Precursors | Conditions | Key Findings/Yield | Reference |
| Microwave-Assisted Synthesis | Pyridine-2-carbaldehyde and a diamine | Microwave irradiation | Effective for forming complex imine products from pyridine-2-carbaldehyde. | researchgate.net |
| Solvent- & Catalyst-Free Synthesis | General aldehydes and amines | Mixing of neat reactants, followed by vacuum | Provides excellent yields (up to 99%) for various imines; demonstrates a viable green alternative. | scirp.org |
| Flash Vacuum Thermolysis (FVT) | N-allyl-1-(pyridin-2-yl)methanamine | High temperature, low pressure (gas-phase) | Yielded this compound (23%) along with impurities; a solvent-free but low-yielding method. | mdpi.com |
| Dehydrocyanation | α-aminonitrile of pyridine-2-carbaldehyde | Powdered KOH, 90°C, vacuum | A low yield of 23% was reported for this compound, limited by steric hindrance and side reactions. |
Mechanistic Investigations of this compound Formation
The formation of this compound from pyridine-2-carbaldehyde and an amine source (like methanamine or ammonia) follows the general mechanism for Schiff base formation, which is a condensation reaction involving two key stages.
Formation of a Hemiaminal Intermediate: The reaction initiates with a nucleophilic attack by the nitrogen atom of the amine on the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. This step results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This initial addition is typically a rapid and reversible process.
Dehydration to Form the Imine: The hemiaminal intermediate is generally unstable and undergoes dehydration to form the stable C=N double bond of the imine. This elimination of a water molecule is often the rate-determining step and can be facilitated by acid catalysis. The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (-OH2+), which is then eliminated as water. Subsequent deprotonation of the nitrogen atom yields the final imine product.
A plausible mechanism involves the following steps:
Initial nucleophilic attack of the amine on the carbonyl carbon.
Proton transfer to form a zwitterionic intermediate, which then rearranges to the neutral hemiaminal.
Protonation of the hydroxyl group of the hemiaminal (often acid-catalyzed).
Elimination of a water molecule to form a resonance-stabilized iminium cation.
Deprotonation of the nitrogen to yield the final this compound.
Investigations into related systems have provided further mechanistic insights. For instance, studies on the reaction of pyridine-2-carbaldehyde with amino acids can lead to discussions of aldimine-ketimine tautomerism. researchgate.netmdpi.com This process involves the migration of a hydrogen atom from the carbon alpha to the nitrogen (in the amino acid moiety) to the imine carbon. However, it has been noted that in some copper(II) mediated reactions involving pyridine-2-carboxaldehyde and alanine, the resulting ketimine is not formed from a direct tautomerization of the initially formed aldimine. mdpi.com
Furthermore, the stereochemistry of the final product is a crucial mechanistic aspect. Experimental evidence suggests that this compound preferentially exists as the (Z)-isomer. This preference is attributed to the formation of an intramolecular hydrogen bond between the iminic hydrogen and the nitrogen atom of the pyridine ring, which stabilizes this conformation. mdpi.com
The table below outlines the fundamental stages in the formation of this compound.
| Mechanistic Stage | Description | Key Intermediates | Influencing Factors | Reference |
| Nucleophilic Addition | The amine's nitrogen atom attacks the carbonyl carbon of pyridine-2-carbaldehyde. | Hemiaminal (Carbinolamine) | Nucleophilicity of the amine; electrophilicity of the aldehyde's carbonyl carbon. | rsc.org |
| Dehydration | The hemiaminal intermediate eliminates a molecule of water to form the C=N double bond. | Iminium cation | pH of the medium; acid catalysis facilitates the removal of the hydroxyl group as water. | rsc.org |
| Product Stabilization | The final imine product adopts its most stable isomeric form. | (Z)-2-Pyridinemethanimine | Intramolecular hydrogen bonding between the iminic hydrogen and the pyridine nitrogen. | mdpi.com |
Coordination Chemistry and Metallosupramolecular Architectures of 2 Pyridinemethanimine Ligands
Coordination Modes and Binding Affinities of 2-Pyridinemethanimine (B46816) with Transition Metals
The presence of two distinct nitrogen donors in the 2-pyridyl imine framework allows for several modes of coordination with transition metal ions. The preferred mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the imine substituent, and the presence of other coordinating ligands in the metal's sphere. researchgate.netacs.org
In a monodentate fashion, 2-pyridyl imine ligands coordinate to a metal center using only one of their two potential nitrogen donor atoms. Typically, this involves the pyridine (B92270) nitrogen, which is generally a stronger Lewis base than the imine nitrogen. This coordination mode is less common than chelation but can be favored under specific conditions, such as when the imine nitrogen is sterically hindered or when the metal center has a strong preference for a specific coordination geometry that precludes chelation. nsf.govrsc.org For instance, in certain complexes, the ligand may bind solely through the pyridine N-atom, allowing for the formation of additional hydrogen bonds via the uncoordinated imine group. pvpcollegepatoda.org The coordination of electron-rich pyridines often occurs preferentially at the pyridine-N atom, even when other potential donor sites like an imine nitrogen are present. rsc.org
The most prevalent coordination mode for 2-pyridyl imine ligands is bidentate chelation, where both the pyridine nitrogen (Npy) and the imine nitrogen (Nim) bind to the same metal center. rsc.org This forms a highly stable five-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect. nih.gov This mode is observed in a vast number of transition metal complexes, including those of palladium(II), platinum(II), copper(II), and rhodium(II). rsc.orgnih.govresearchgate.net X-ray crystallographic studies of various complexes have confirmed this N,N-bidentate coordination, showing the ligand "grabbing" the metal atom in two places. rsc.org The stability afforded by chelation makes these ligands particularly useful for constructing robust metal-organic frameworks and catalysts. pvpcollegepatoda.org
Table 1: Examples of Bidentate Coordination in Metal Complexes with 2-Pyridyl Imine Derivatives
| Metal Ion | Ancillary Ligands | Coordination Geometry | Research Finding |
| Pd(II) | Methyl, Chloride | Square Planar | The ligand coordinates in a chelate fashion through the pyridyl and imine-like nitrogen atoms. rsc.org |
| Pt(II) | Dichloride | Square Planar | X-ray analysis confirmed the N,N-bidentate chelation of the pyridyl-imidazo[1,5-a]pyridine ligand. rsc.org |
| Cu(II) | hfac¹ | Distorted Octahedral | The imine nitrogen participates in chelation to the paramagnetic copper center. researchgate.net |
| Fe(II) | Two other identical ligands | Octahedral | Iron(II) complexes with three bidentate pyridyl-imine ligands form an octahedral coordination sphere. researchgate.net |
¹hfac = hexafluoroacetylacetonate
Beyond simple monodentate and bidentate modes, 2-pyridyl imine ligands can engage in more complex coordination, including polydentate and bridging behaviors.
Polydentate Coordination: If the substituent on the imine nitrogen contains additional donor atoms (e.g., another pyridine ring, an amine, or an oxygen-containing group), the ligand can act in a tridentate or higher-denticity fashion. For example, ligands derived from the condensation of 2-pyridinecarboxaldehyde (B72084) with amines like 2-aminopyridine (B139424) can offer three nitrogen donor sites. pvpcollegepatoda.orgijsred.com Multidentate ligands are advantageous in coordination chemistry as they can impart greater stability and control over the resulting complex's structure. nih.gov
Bridging Coordination: A single ligand can bridge two or more metal centers. This is common in the formation of polynuclear complexes and coordination polymers. For instance, ligands synthesized from the reaction of 2-pyridinecarboxaldehyde with diamines can create binuclear complexes where the ligand framework spans two metal ions. researchgate.net In some cases, even simple bidentate ligands like 2-(aminomethyl)pyridine have been observed to initially form polymers by interconnecting metal units before rearranging into chelated structures. nih.gov A ligand can also exhibit a bridging mode where the pyridine nitrogen binds to one metal and the imine nitrogen bridges two different metal centers. nsf.gov
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with 2-pyridyl imine ligands typically involves the reaction of a suitable metal salt with the pre-formed ligand in an appropriate solvent. ijsred.comjscimedcentral.com The ligand itself is generally synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and a primary amine or ammonia. nih.gov The resulting complexes can be broadly classified as homoleptic or heteroleptic.
Homoleptic complexes are those in which all ligands coordinated to the central metal ion are identical. The synthesis of homoleptic 2-pyridyl imine complexes is typically achieved by reacting a metal salt with a stoichiometric excess of the ligand, ensuring that all coordination sites on the metal are occupied by the pyridyl imine. researchgate.netrsc.org For a metal ion that favors an octahedral geometry, the reaction with three equivalents of a bidentate 2-pyridyl imine ligand (L) would yield a complex with the general formula [M(L)₃]ⁿ⁺. researchgate.net
The general procedure involves dissolving the metal salt (e.g., NiCl₂, Cu(NO₃)₂, Co(OAc)₂) and the ligand in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. jscimedcentral.comresearchgate.net The resulting complex often precipitates upon cooling or after removal of the solvent and can be purified by recrystallization. jscimedcentral.com
Table 2: Selected Synthetic Protocols for Homoleptic Complexes
| Metal Ion | Ligand Type | Stoichiometry (M:L) | Solvent | Conditions | Resulting Complex Formula |
| Ni(II) | 2-formylpyridine-based Schiff base | 1:2 | Methanol | Reflux | [Ni(L)₂]Cl₂ researchgate.net |
| Cu(II) | 2-formylpyridine-based Schiff base | 1:2 | Methanol | Reflux | [Cu(L)₂]Cl₂ researchgate.net |
| Co(II) | 2-formylpyridine-based Schiff base | 1:2 | Methanol | Reflux | [Co(L)₂]Cl₂ researchgate.net |
| Zn(II) | 2-(1,2,4-1H-triazol-3-yl)pyridine | 1:2 | Methanol | Solvothermal | ¹∞[Zn(L)₂] rsc.org |
Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. nih.gov Their synthesis offers a pathway to fine-tune the properties of the metal center by combining the electronic and steric characteristics of different ligands. Synthetically, they can be more challenging to prepare as mixtures of homoleptic and heteroleptic species can form. rsc.org
Strategies for synthesizing heteroleptic complexes involving 2-pyridyl imine ligands include:
Stepwise Addition: A metal precursor already containing one type of ligand (e.g., [M(ancillary ligand)Cl₂]) is reacted with the 2-pyridyl imine ligand.
Stoichiometric Control: Reacting the metal salt and the different ligands in a precise stoichiometric ratio to favor the formation of the desired mixed-ligand complex. nih.gov
Solubility Control: A method has been described where the insolubility of a potential homoleptic complex in a given solvent prevents its formation, thereby driving the reaction toward the desired heteroleptic product. rsc.org
These complexes often have the general formula [M(L)(L')Xₙ], where L is the 2-pyridyl imine, L' is another ligand, and X can be a counter-ion like halide or acetate. rsc.orgnih.gov Characterization of both homoleptic and heteroleptic complexes is performed using a suite of analytical techniques, including FTIR and NMR spectroscopy, elemental analysis, mass spectrometry, and single-crystal X-ray diffraction to confirm the coordination mode and geometry. rsc.orgijsred.comnih.gov
Self-Assembly of Metallosupramolecular Structures
The principles of self-assembly in coordination chemistry are predominantly driven by the predictable and directional nature of coordinate bonds. While transition metals are common mediators in these assemblies due to their well-defined coordination geometries, s-block metals also participate in the formation of intriguing metallacyclic structures. In organomagnesium or amidomagnesium compounds, for instance, the presence of two types of anionic, often bridging ligands of differing sizes can induce curvature, leading to the formation of ring systems. mdpi.com
For coordination complexes involving electropositive divalent metal centers like Mg²⁺, ring systems have been observed where two different anionic ligands, often acting as bridges, have unequal sizes, which promotes the curvature necessary for ring formation. mdpi.com The study of self-assembly in metallacycles is a significant area of coordination chemistry, with transition metal complexes being the most extensively studied. mdpi.com The geometry around transition metal centers is largely dictated by their d-electron count and ligand field effects, allowing for a degree of predictability in the structure of the resulting metallacycles and coordination polymers. mdpi.com In contrast, the interactions in s-block metal complexes are primarily electrostatic, leading to more flexible and reversible coordination bonds that can deviate from idealized geometries. mdpi.com
Structural Elucidation of this compound Metal Complexes
The structural characterization of metal complexes is fundamental to understanding their properties and reactivity. For complexes of this compound and related ligands, techniques such as single-crystal X-ray diffraction provide invaluable insights into their solid-state structures.
Geometry and Stereochemistry of Coordination Centers
The coordination geometry of the metal center in this compound complexes is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. A variety of coordination geometries are observed for transition metal pyridine complexes, including octahedral, tetrahedral, and square planar. wikipedia.org
For instance, Ni(II), with a d⁸ electron configuration, exhibits a strong preference for a four-coordinate square planar geometry. jscimedcentral.com Cu(I), having a d¹⁰ configuration, can form complexes with coordination numbers of four or six, corresponding to square planar, tetrahedral, or octahedral geometries. jscimedcentral.com Similarly, Ag(I), also with a d¹⁰ configuration, typically forms complexes with coordination numbers of two or four, resulting in linear, tetrahedral, or square planar geometries. jscimedcentral.com
In specific examples, the reaction of pyridine-2,6-dicarboxamide oxime with nickel(II) sulfate (B86663) yields a complex where the nickel cation is in a slightly distorted octahedral environment, coordinating through the heterocyclic and oxime nitrogen atoms. rsc.org In contrast, the reaction with copper(II) sulfate results in a two-dimensional polymeric chain. rsc.org The coordination of N-(4-fluorophenyl)pyridine-2-carbothioamide to Ru(II), Os(II), Rh(III), and Ir(III) has been shown to produce complexes with distinct three-dimensional arrangements. nih.gov
| Metal Ion | d-Electron Configuration | Typical Coordination Numbers | Common Geometries |
|---|---|---|---|
| Ni(II) | d⁸ | 4, 6 | Square Planar, Octahedral |
| Cu(I) | d¹⁰ | 4, 6 | Tetrahedral, Square Planar, Octahedral |
| Ag(I) | d¹⁰ | 2, 4 | Linear, Tetrahedral, Square Planar |
| Ru(II) | d⁶ | 6 | Octahedral |
| Os(II) | d⁶ | 6 | Octahedral |
| Rh(III) | d⁶ | 6 | Octahedral |
| Ir(III) | d⁶ | 6 | Octahedral |
Ligand Conformation within Metal Complexes
The conformation of the this compound ligand can change upon coordination to a metal center. The flexibility of the ligand allows it to adopt different spatial arrangements to accommodate the coordination preferences of the metal ion. In a related compound, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, the two pyridine side arms are not coplanar. nih.gov One terminal pyridine ring is nearly co-planar with the central pyridine ring, forming a dihedral angle of 4.56(8)°, while the second terminal pyridine ring is oriented out of this plane, resulting in a dihedral angle of 26.45(6)° between the two terminal pyridine rings. nih.gov This demonstrates the conformational flexibility inherent in such ligand systems.
Influence of Metal Center and Ancillary Ligands on Complex Formation
The identity of the metal center and the nature of any ancillary ligands present play a crucial role in determining the structure, stability, and reactivity of the resulting complex.
The choice of metal ion has a significant impact on the anticancer activity of organometallic complexes of pyridine-2-carbothioamide (B155194). nih.gov Studies on Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-4-fluorophenyl pyridine-2-carbothioamide revealed that the ruthenium derivatives were the most potent, irrespective of the halido leaving group. nih.gov Furthermore, the rhodium derivative exhibited greater activity than its iridium analogue, highlighting the profound influence of the metal center. nih.gov
Ancillary ligands, which are ligands other than the primary one of interest, can modulate the properties of the complex. For instance, in fac-rhenium(I) tricarbonyl complexes, the incorporation of an asymmetrical pyridine Schiff base as an ancillary ligand strongly modifies the staining and luminescent properties. nih.gov Similarly, the reactivity of zinc polysulfido complexes can be significantly influenced by the ancillary ligands present. illinois.edu The use of a tridentate ligand, pentamethyldiethylenetriamine (PMDETA), in place of a bidentate ligand, tetramethylethylenediamine (TMEDA), was found to enhance the nucleophilicity of the polysulfido ligand. illinois.edu This enhanced nucleophilicity was attributed to the influence of the third amine ligand. illinois.edu
The stability of metal complexes can also be influenced by the nature of the ligands. Multidentate pyridylamine derivative ligands are known to better control the stability, solubility, and structural characteristics of the resulting complexes due to the chelate effect. nih.gov
| Metal Center | Observed Anticancer Activity Trend |
|---|---|
| Ru(II) | Most potent |
| Rh(III) | More active than Ir(III) analogue |
| Os(II) | - |
| Ir(III) | Less active than Rh(III) analogue |
Catalytic Applications of 2 Pyridinemethanimine Based Metal Complexes
Homogeneous Catalysis Mediated by 2-Pyridinemethanimine (B46816) Complexes
In homogeneous catalysis, this compound-based metal complexes have demonstrated remarkable efficacy in various synthetic methodologies, including asymmetric catalysis, polymerization, oxidation-reduction reactions, and the formation of carbon-carbon and carbon-heteroatom bonds.
Asymmetric Catalysis
The chiral environment created by appropriately designed this compound ligands enables the synthesis of enantiomerically enriched products through asymmetric catalysis.
Hydrogenation of Imines: Ruthenium and osmium complexes featuring 2-(aminomethyl)pyridine-based ligands have been successfully employed as catalysts for the hydrogenation of imines to produce chiral amines. For instance, RuCl(CNN)(dppb) complexes have shown high yields (up to 100%) in the reduction of N-aryl and N-alkyl imines under mild conditions. researchgate.net While the osmium analogues exhibited lower activity, they were still effective in the reduction of N-benzylideneaniline. researchgate.net The catalytic cycle is believed to involve the formation of a metal-hydride species that subsequently transfers a hydride to the imine carbon. nih.govresearchgate.net Molybdenum and tungsten nitrosyl hydride complexes have also been investigated for imine hydrogenation, operating through an 'ionic hydrogenation' mechanism. nih.gov Palladium complexes have also been utilized in the asymmetric hydrogenation of fluorinated imines, achieving high enantioselectivities. dicp.ac.cn
Epoxidation: Iron(III) and manganese(III) complexes containing pyridine-2-carboxamido ligands have been shown to catalyze the epoxidation of olefins. One study reported a yield of up to 92% for the epoxidation of 4-methoxystyrene (B147599) using a manganese complex. bohrium.com
Diels-Alder Reactions: While the direct application of this compound complexes in Diels-Alder reactions is less documented in the provided search results, the broader class of pyridine-containing ligands has been used to create chiral Lewis acids that can catalyze such cycloadditions. The electronic properties of the this compound ligand could, in principle, be tuned to influence the Lewis acidity of the metal center and promote stereoselective Diels-Alder reactions.
Polymerization Catalysis
This compound and related ligands have been instrumental in the development of catalysts for various polymerization reactions, offering control over polymer properties such as molecular weight and dispersity.
Olefin Polymerization: Iron(II) and cobalt(II) complexes bearing bis(imino)pyridine ligands are highly active catalysts for ethylene (B1197577) polymerization. catalysis.ru The steric and electronic properties of the substituents on the imine and pyridine (B92270) moieties significantly influence the catalytic activity and the properties of the resulting polyethylene. catalysis.rumdpi.com For example, reducing the steric hindrance on the amine donor of amine-imine nickel catalysts can lead to an increase in polymerization activity. mdpi.com
Atom Transfer Radical Polymerization (ATRP): While not explicitly detailed for this compound complexes in the search results, the fundamental components of these ligands are suitable for forming ATRP catalysts. Copper complexes with nitrogen-based ligands are common in ATRP, and the tunability of the this compound framework could allow for the development of efficient catalysts for this controlled polymerization technique.
Ring-Opening Polymerization (ROP): Zinc complexes with pyridine-fused cycloalkylamine ligands have proven to be highly efficient precatalysts for the ring-opening polymerization of lactides. nih.gov For instance, a cyclooctyl-fused pyridyl–zinc complex activated with LiN(SiMe3)2 catalyzed the polymerization of 500 equivalents of L-lactide with 92% conversion in just 5 minutes. nih.gov Ruthenium(II) catalysts with pyridine-ligated N-heterocyclic carbene ligands have also been used for controlled ring-opening metathesis polymerization (ROMP). nih.gov
Oxidation and Reduction Catalysis
Beyond asymmetric hydrogenations, this compound complexes are active in a range of other oxidation and reduction reactions.
Oxidation: Iron(II) complexes with pyridine-substituted thiosemicarbazone ligands have been shown to catalyze the oxidation of thioanisole (B89551) to its sulfoxide (B87167) and styrene (B11656) to benzaldehyde (B42025) using hydrogen peroxide as the oxidant. rsc.org
Reduction: The dearomatization of pyridines, a reductive process, can be achieved using magnesium hydride complexes formed in situ. researchgate.net Furthermore, the electrochemical reduction of CO2 has been studied in the presence of pyridinium, suggesting a role for pyridine-derived species in catalytic reduction cycles. princeton.edu Chiral (pyridyl)imine Fe(II) complexes have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. researchgate.net
C-C and C-X Bond Formation Catalysis
The ability of this compound ligands to stabilize various oxidation states of metal centers makes their complexes effective catalysts for cross-coupling and other bond-forming reactions.
C-C Bond Formation: Palladium(II) complexes with pyridine ligands have been used as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions, leading to the formation of new carbon-carbon bonds. nih.gov The catalytic cycle typically involves the in situ reduction of Pd(II) to Pd(0), which then undergoes oxidative addition, transmetalation, and reductive elimination. nih.gov Copper(II)-hydroxide has been shown to facilitate a carbon-carbon bond formation reaction in a carboxamido-methylimino pyridine copper(I) complex. nih.gov Nickel terpyridine complexes have also been explored for C-C cross-coupling reactions. mdpi.com
C-X Bond Formation: The functionalization of pyridine C(sp2)–H bonds has been achieved using transition-metal and rare-earth metal catalysis, enabling the formation of C-C and C-heteroatom bonds. nih.gov For example, palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides with heteroarylcarboxylic acids has been reported. nih.gov Copper-catalyzed ring-opening of aziridines with B2pin2 leads to the formation of a C-B bond. mdpi.com
Heterogeneous Catalysis Employing Immobilized this compound Complexes
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of this compound complexes onto solid supports.
Surface Functionalization and Anchoring Strategies
The immobilization of these complexes typically involves the functionalization of the this compound ligand with a group that can be covalently attached to a solid support, such as silica (B1680970) or a polymer. This can be achieved by introducing reactive functional groups onto the pyridine ring or the imine substituent. For example, modifying the pyridine moiety with functional groups can tune the electrochemical properties and thermodynamic stability of the resulting metal complexes, which could be exploited for anchoring. researchgate.net The use of polyisobutylene-bound pyridine ligands with Grubbs third-generation catalysts for ring-opening metathesis polymerization (ROMP) has been shown to reduce ruthenium leaching in the final polymer products. nih.gov These strategies aim to create robust and reusable heterogeneous catalysts that retain the high activity and selectivity of their homogeneous counterparts.
Catalytic Performance of Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports is a critical strategy to bridge the gap between homogeneous and heterogeneous catalysis, offering advantages such as ease of separation and potential for catalyst recycling. While extensive research has been conducted on the supported catalysis of various pyridine-containing ligands, specific data on the catalytic performance of supported this compound metal complexes is limited in the publicly available literature.
Generally, the performance of supported pyridine-imine-type catalysts is influenced by several factors:
Nature of the Support: The choice of support material (e.g., silica, alumina, polymers) can significantly impact the catalyst's activity, selectivity, and stability. The surface properties of the support, such as surface area and porosity, play a crucial role.
Leaching: A common challenge with supported catalysts is the leaching of the active metal complex from the support into the reaction medium, which can lead to a loss of activity and contamination of the product.
Photo- and Electrocatalysis with this compound Systems
The unique electronic properties of pyridine-imine ligands make their metal complexes promising candidates for photo- and electrocatalytic applications. These processes leverage the ability of the complex to absorb light or mediate electron transfer to drive chemical reactions.
Photocatalysis: Metal complexes with ligands similar to this compound, such as bipyridine and terpyridine, are well-known for their photocatalytic activities, particularly in areas like CO2 reduction and hydrogen evolution. The ligand plays a crucial role in absorbing light and facilitating electron transfer processes. However, specific studies detailing the photocatalytic applications of this compound metal complexes are not extensively documented in the available research.
Electrocatalysis: In the realm of electrocatalysis, metal complexes containing pyridine-imine moieties have been investigated for various reactions. For instance, nickel complexes with di(imino)pyridine ligands have demonstrated high efficiency and selectivity in the electrocatalytic reduction of nitrite (B80452) to ammonium (B1175870) ions. While these findings suggest the potential of such ligand systems, specific data on the electrocatalytic performance of this compound complexes, including key metrics, remain to be thoroughly investigated and reported.
Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands
Understanding the reaction mechanism is fundamental to optimizing catalyst performance and designing more efficient catalytic systems. Mechanistic studies on catalytic cycles involving pyridine-imine type ligands have provided valuable insights, particularly in polymerization and hydrogenation reactions.
For related amine-imine nickel-catalyzed ethylene polymerization, a proposed chain walking mechanism illustrates how the ligand framework can influence the microstructure of the resulting polymer mdpi.com. Similarly, in the transfer hydrogenation of ketones catalyzed by (pyridyl)imine Fe(II) complexes, mechanistic studies, including mercury and sub-stoichiometric poisoning experiments, have suggested the involvement of both Fe(0) nanoparticles and homogeneous Fe(II) intermediates as active species researchgate.net.
While these studies on analogous systems are informative, detailed mechanistic investigations specifically elucidating the catalytic cycles of this compound metal complexes are not extensively covered in the available literature. Such studies would be crucial for understanding the role of the this compound ligand in substrate activation, intermediate stabilization, and product formation.
Catalyst Reusability and Stability Studies
The long-term stability and reusability of a catalyst are critical factors for its practical application in industrial processes. For catalysts based on pyridine-imine and related ligands, stability is often influenced by the robustness of the ligand-metal interaction and the resistance of the complex to decomposition under reaction conditions.
In the context of living ethylene polymerization, a 2,4,6-trimethylphenyl-substituted amine-pyridine nickel catalyst demonstrated remarkable stability, with the active center remaining intact for up to 12 hours in the absence of the monomer mdpi.com. This stability allowed for the successful synthesis of block copolymers mdpi.com.
Studies on catalyst deactivation for related systems have identified various pathways. For instance, in some cases, the steric hindrance of the ligand can enhance the thermal stability of the catalyst mdpi.com. However, specific and detailed studies on the reusability and deactivation pathways of this compound-based catalysts are not well-documented in the reviewed scientific literature. Future research in this area would be essential to assess the industrial viability of these catalytic systems.
Advanced Spectroscopic and Analytical Characterization of 2 Pyridinemethanimine Systems
Vibrational Spectroscopy (IR, Raman) for Structural Assignment and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 2-pyridinemethanimine (B46816) systems. These methods probe the vibrational modes of molecules, which are sensitive to the atomic masses, bond strengths, and molecular geometry.
In the context of this compound, the vibrational spectra are characterized by contributions from the pyridine (B92270) ring and the methanimine (B1209239) moiety. The pyridine ring vibrations, which are well-documented, provide a scaffold for spectral interpretation. scilit.com For instance, C-C stretching vibrations within the heteroaromatic ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.
The methanimine group (-CH=NH) introduces characteristic vibrational modes. The C=N stretching vibration is a key diagnostic peak, typically observed in the 1690-1640 cm⁻¹ range. The N-H stretching vibration of the imine group is expected in the 3300-3500 cm⁻¹ region, while the C-H stretching of the methine group will also appear around 3000 cm⁻¹.
Studies on related aminopyridine derivatives provide valuable comparative data. For 2-aminopyridine (B139424), the NH₂ stretching modes are found between 3250 and 3480 cm⁻¹, and the NH₂ scissoring vibration is observed around 1650 cm⁻¹. In 2-methoxy-6-methyl pyridine, C-C stretching vibrations are reported at 1753 and 1612 cm⁻¹ in the FT-IR spectrum. researchgate.net For pyridine itself, all 27 vibrational modes are Raman active, while 24 are IR active. aps.org
The following table summarizes key expected vibrational frequencies for this compound based on data from related compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region |
| N-H Stretch (imine) | 3300-3500 | High Frequency |
| C-H Stretch (pyridine) | >3000 | High Frequency |
| C-H Stretch (methine) | ~3000 | High Frequency |
| C=N Stretch (imine) | 1640-1690 | Mid Frequency |
| C=C/C=N Stretch (pyridine ring) | 1400-1650 | Mid Frequency |
| Ring Breathing (pyridine) | ~1000 | Fingerprint |
| C-H Bending (out-of-plane) | 700-900 | Fingerprint |
It is important to note that the precise positions of these bands can be influenced by factors such as substitution on the pyridine ring, complexation with metal ions, and intermolecular interactions like hydrogen bonding. mdpi.com For metal complexes of pyridine, the coordination to a metal ion can lead to shifts in the vibrational frequencies of the ring. scilit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the methine proton, and the imine proton. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the imine substituent. Typically, the proton at the 6-position (α to the nitrogen) will be the most deshielded. The formation of hydrochlorides or methiodides of pyridine and its derivatives leads to a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom. pw.edu.pl
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring will have characteristic chemical shifts, with the carbons adjacent to the nitrogen atom (C2 and C6) generally appearing at lower field. The imine carbon (C=N) will also have a distinct chemical shift. For pyridine itself, the ¹³C chemical shifts are solvent-dependent. researchgate.net
The following table provides estimated ¹H and ¹³C NMR chemical shifts for the parent this compound in a non-polar solvent like CDCl₃, based on data for similar structures. rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 7.2 - 7.4 | ~122 |
| H-4 | 7.6 - 7.8 | ~136 |
| H-5 | 7.1 - 7.3 | ~120 |
| H-6 | 8.5 - 8.7 | ~150 |
| CH=N | 8.0 - 8.3 | ~160 |
| NH | Variable | - |
| C-2 | - | ~157 |
| C-3 | - | ~122 |
| C-4 | - | ~136 |
| C-5 | - | ~120 |
| C-6 | - | ~150 |
| C=N | - | ~160 |
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially in more complex substituted derivatives or metal complexes. nih.gov Dynamic NMR studies can also provide insights into processes such as conformational changes or ligand exchange in metal complexes. rsc.org
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties (UV-Vis)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure and photophysical properties of this compound systems. The UV-Vis spectrum of pyridine exhibits characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The absorption maxima for pyridine are typically observed around 202 nm and 254 nm. sielc.com
The introduction of the methanimine substituent at the 2-position is expected to modify the electronic transitions of the pyridine chromophore. The C=N double bond introduces its own π-π* and n-π* transitions, which can couple with those of the pyridine ring, leading to shifts in the absorption maxima and changes in molar absorptivity. The photophysical properties of pyridine derivatives can be sensitive to the solvent environment. sciforum.netresearchgate.net For instance, the fluorescence of 2-amino-3-cyanopyridine (B104079) derivatives is influenced by solvent polarity. sciforum.net
The following table summarizes the expected electronic transitions for this compound systems.
| Transition | Wavelength Range (nm) | Description |
| π-π | 200-300 | High intensity, associated with the aromatic system and C=N bond. |
| n-π | 250-350 | Lower intensity, involving non-bonding electrons on nitrogen atoms. |
Luminescent properties, if present, can be studied through fluorescence spectroscopy. The emission wavelength, quantum yield, and lifetime provide valuable information about the excited state dynamics. In some pyridine-containing complexes, room-temperature phosphorescence has been observed. nih.gov The photophysical properties can be tuned by substitution on the pyridine ring, which alters the electronic density of the molecule. chemrxiv.org
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
Electron ionization (EI) mass spectrometry often leads to extensive fragmentation, providing valuable structural information. For the related compound 2-pyridinemethanamine, the mass spectrum shows a top peak at an m/z that corresponds to the molecular ion, with other significant peaks resulting from fragmentation of the molecule. nih.gov The fragmentation patterns of this compound would likely involve cleavage of the C-C bond between the pyridine ring and the imine group, as well as fragmentation of the pyridine ring itself.
Electrospray ionization (ESI) mass spectrometry is a softer ionization technique that is particularly useful for analyzing metal complexes of this compound and for studying non-covalent interactions. ESI-MS can provide information on the stoichiometry of metal-ligand complexes and can be used to study self-dimerization in solution. researchgate.net
Advanced X-ray Diffraction Techniques (Single Crystal, Powder) for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state.
Single-Crystal X-ray Diffraction: This technique provides precise bond lengths, bond angles, and intermolecular interactions for crystalline samples of this compound or its derivatives and complexes. For example, the crystal structure of a related compound, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, revealed details about the dihedral angles between the pyridine rings and the hydrogen bonding network. nih.gov In metal complexes, single-crystal X-ray diffraction can confirm the coordination geometry around the metal center and the binding mode of the this compound ligand. For instance, the X-ray crystal structure of fac-[ReBr(CO)₃(terpy)] confirmed the bidentate chelation of the terpyridine ligand. rsc.org
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It can be used for phase identification, to assess sample purity, and to determine unit cell parameters. While it does not provide the detailed structural information of single-crystal diffraction, it is a valuable tool for characterizing bulk materials.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying systems with unpaired electrons. In the context of this compound, EPR would be applicable to its paramagnetic metal complexes (e.g., with Cu(II), Mn(II), V(IV)) or to any radical species that might be formed.
EPR spectroscopy provides information about the electronic structure and the local environment of the paramagnetic center. The g-factor and hyperfine coupling constants obtained from an EPR spectrum can reveal the identity of the metal ion, its oxidation state, and the nature of the coordinating atoms. For example, in a Cu(II) complex of a this compound derivative, EPR could be used to probe the Cu(II) coordination sphere and to study the magnetic interactions between metal centers in polynuclear complexes.
Hyphenated Analytical Techniques
Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex mixtures. nih.gov These techniques are highly applicable to the analysis of this compound systems, particularly in biological or environmental samples.
Common hyphenated techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable this compound derivatives. GC separates the components of a mixture, and MS provides identification based on their mass spectra. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of this compound compounds, including non-volatile and thermally labile derivatives and metal complexes. saspublishers.com LC provides separation, and MS allows for sensitive and selective detection.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides structural information on separated components directly. springernature.com
Liquid Chromatography-Diode Array Detection (LC-DAD): Provides UV-Vis spectra of the separated components, aiding in their identification. springernature.com
These hyphenated techniques are invaluable for purity determination, metabolite identification, and quantitative analysis of this compound and its derivatives in various matrices. actascientific.comijnrd.org
Theoretical and Computational Investigations of 2 Pyridinemethanimine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 2-Pyridinemethanimine (B46816). These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.
Density Functional Theory (DFT) has become a primary computational tool for studying the ground state properties of pyridine-based systems due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are routinely used to determine the optimized geometric structure, including bond lengths and angles, of this compound and its derivatives. researchgate.net
Beyond geometry, DFT provides critical insights into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and the kinetic stability of the molecule. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. These frontier orbitals also help in understanding charge transfer interactions within the molecule and with other species. nih.gov
Furthermore, DFT is employed to calculate various global reactivity descriptors that quantify different aspects of chemical behavior. researchgate.netresearchgate.net These descriptors, derived from the HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of different this compound derivatives. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability researchgate.net |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons researchgate.net |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer researchgate.net |
| Global Softness | S | 1 / (2η) | Measure of polarizability researchgate.net |
| Electrophilicity Index | ω | μ2 / (2η) | Electrophilic character of a molecule researchgate.net |
While DFT is widely used, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are employed for more rigorous calculations. researchgate.net
These high-accuracy methods are often used to benchmark results obtained from DFT functionals or to investigate systems where electron correlation effects are particularly complex and crucial for an accurate description. For instance, ab initio calculations can provide very precise geometries and reaction energies that serve as a "gold standard" for other methods. frontiersin.org While full geometry optimizations on larger this compound complexes might be computationally prohibitive with high-level ab initio methods, they are invaluable for studying smaller model systems or for single-point energy calculations on DFT-optimized geometries to refine electronic properties. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD is essential for exploring its conformational flexibility and its interactions with the surrounding environment. rsc.org
MD simulations can reveal the preferred conformations of the molecule in different solvents or in the presence of other chemical species like metal ions or biological macromolecules. nih.gov By simulating the system for nanoseconds or longer, it is possible to observe transitions between different conformations and to construct a free energy landscape that describes their relative stabilities.
A key application of MD is the detailed study of intermolecular interactions. These simulations can quantify the strength and lifetime of specific interactions, such as:
Hydrogen Bonds: Between the imine nitrogen and protic solvents or biological residues.
π-π Stacking: Interactions involving the pyridine (B92270) ring. nih.gov
Coordination Bonds: Interactions with metal ions.
Hydrophobic Interactions: Non-polar interactions that can be crucial for binding in biological systems. researchgate.net
By merging MD simulations with quantum mechanical approaches (QM/MM), researchers can model interactions with high accuracy, treating the core region (e.g., the ligand and a metal binding site) with quantum mechanics and the rest of the system with classical mechanics. rsc.org
| Interaction Type | Description | Relevance |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O). | Solvation, interaction with biological targets. researchgate.net |
| π-π Stacking | Noncovalent interaction between aromatic rings. | Crystal packing, binding to aromatic residues in proteins. nih.gov |
| Coordination | Bonding between the nitrogen atoms and a central metal ion. | Formation of metal complexes. rsc.org |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces. | General intermolecular attraction and packing. |
| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution. | Binding within protein pockets. researchgate.net |
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound. Theoretical spectra can be calculated and compared with experimental data to confirm molecular structures and assign spectral features. nih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to the normal modes of vibration in the molecule. Comparing the computed spectrum with experimental FT-IR and Raman spectra helps in the assignment of specific bands, such as the characteristic C=N imine stretch and pyridine ring breathing modes. researchgate.netnih.gov Potential Energy Distribution (PED) analysis can be used to determine the contribution of different internal coordinates to each vibrational mode. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). These predictions are crucial for assigning peaks in experimental NMR spectra, especially for complex structures. nih.gov
Electronic Spectroscopy (UV-Vis and Fluorescence): Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic transitions from the ground state to excited states. mdpi.com This allows for the prediction of the absorption maxima (λmax) in a UV-Vis spectrum. TD-DFT can also be used to study excited state properties and predict fluorescence emission spectra. mdpi.com
| Spectroscopic Technique | Parameter | Typical Experimental Range | Computational Method | Typical Calculated Range |
|---|---|---|---|---|
| FT-IR | ν(C=N) stretch | 1610-1640 cm-1nih.gov | DFT (B3LYP/6-311+G(d,p)) | 1620-1660 cm-1 (often scaled) researchgate.net |
| ¹H NMR | δ(CH=N) proton | 8.3-8.6 ppm semanticscholar.org | DFT (GIAO) | Calculated shifts are compared to a standard (e.g., TMS). |
| ¹³C NMR | δ(C=N) carbon | 160-165 ppm semanticscholar.org | DFT (GIAO) | Calculated shifts are compared to a standard. |
| UV-Vis | π→π* transition | 250-400 nm | TD-DFT | Calculated excitation energies (eV) are converted to wavelength (nm). mdpi.com |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for exploring the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can understand how reactants are converted into products. researchgate.net
This process involves:
Locating Stationary Points: Identifying the minimum-energy structures of reactants, products, and any reaction intermediates.
Finding Transition States (TS): Locating the first-order saddle point on the PES that connects reactants to products. The TS represents the highest energy barrier that must be overcome for the reaction to proceed.
Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is directly related to the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.
Using these techniques, researchers can elucidate the mechanisms of various reactions, such as metal complex formation, hydrolysis of the imine bond, or C-H activation at the pyridine ring. frontiersin.orgresearchgate.net This computational insight can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms) and explain observed product selectivity. researchgate.net
Ligand Design and Optimization via Computational Methods
The this compound scaffold is an excellent starting point for the rational design of new ligands with tailored properties for applications in catalysis, materials science, and medicine. mdpi.com Computational methods accelerate this design process by allowing for the in silico screening and evaluation of virtual compounds before undertaking costly synthesis. nih.gov
The design process often involves:
Structure-Activity/Property Relationships (SAR/SPR): DFT calculations can predict how modifying the this compound structure—for example, by adding electron-donating or electron-withdrawing substituents to the pyridine ring—will affect its electronic properties (e.g., HOMO/LUMO levels, donor strength) and, consequently, its function as a ligand. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a larger molecule, such as a protein receptor. nih.gov It is widely used in drug design to screen libraries of this compound derivatives for potential biological activity. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method builds a statistical model that correlates the biological activity of a set of compounds with their 3D properties (steric and electrostatic fields). nih.gov The resulting model can then be used to predict the activity of new, unsynthesized derivatives.
By combining these computational tools, researchers can efficiently identify promising new ligand candidates with optimized properties, such as enhanced binding affinity for a specific metal ion or improved inhibitory activity against a therapeutic target. nih.gov
| Substituent Type (on Pyridine Ring) | Example Group | Predicted Effect on EHOMO | Predicted Effect on Metal Binding | Rationale |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | -OCH3, -NH2 | Increase (destabilize) | Increase affinity for electron-poor metals | Increases electron density on the pyridine nitrogen, enhancing its donor capability. researchgate.net |
| Electron-Withdrawing Group (EWG) | -NO2, -CN | Decrease (stabilize) | Decrease affinity for electron-poor metals | Reduces electron density on the pyridine nitrogen, weakening its donor capability. researchgate.net |
Exploration of 2 Pyridinemethanimine in Bioinorganic Chemistry and Chemical Biology
Interactions of 2-Pyridinemethanimine (B46816) Complexes with Biomolecules (e.g., DNA, proteins)
Complexes of this compound and its analogues have been extensively studied for their ability to interact with fundamental biological macromolecules such as DNA and proteins. The mode and affinity of these interactions are crucial for their downstream biological effects.
Ruthenium(II) complexes containing polypyridyl ligands, which are structurally related to this compound, are well-known for their interactions with DNA. For instance, complexes like [Ru(bpy)2(dppz)]2+ (where bpy is 2,2'-bipyridine (B1663995) and dppz is dipyrido[3,2-a:2',3'-c]phenazine) exhibit a "light-switch" effect, where their luminescence significantly increases upon intercalation into the DNA double helix mdpi.com. This intercalation protects the complex from non-radiative decay pathways that are active in aqueous environments mdpi.com. The geometry of the complex, including the planarity of the intercalating ligand, is a key determinant of this interaction mdpi.com.
Beyond simple intercalation, derivatives of pyridine (B92270) have been designed to bind in the minor groove of DNA. For example, crescent-shaped peptide analogs like pyridine-2-carboxamidonetropsin (2-PyN) have been shown to bind to specific DNA sequences as antiparallel, side-by-side dimers nih.gov. The binding affinity of these molecules is sequence-dependent, with 2-PyN showing comparable affinities for both 5'-TTTTT-3' and 5'-TGTCA-3' sequences nih.gov.
The interaction is not limited to the DNA duplex. Ruthenium(II) ammine complexes with trans-pyridine ligands demonstrate high selectivity for the N7 position of guanine (B1146940) (G7) within the DNA strand nih.gov. This covalent binding can lead to further reactions, including Ru(IV)-induced hydrolysis of the N-glycosidic bond and, in the presence of oxygen, oxidation of guanine to 8-oxoguanine, which can result in DNA strand cleavage nih.gov.
Protein interactions are also a key area of investigation. While detailed mechanistic studies are often complex-specific, the fundamental coordination of pyridine-containing ligands to metal centers is a strategy employed in the design of metallodrugs that can target proteins. For example, tin(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazone have been shown to inhibit the activities of anti-apoptotic proteins like Bcl-xL and metalloproteinases such as MMP2 rsc.org.
| Complex/Derivative | Biomolecule Target | Mode of Interaction | Key Finding |
|---|---|---|---|
| [Ru(bpy)2(dppz)]2+ Analogs | DNA | Intercalation | "Light-switch" luminescence upon binding mdpi.com. |
| Pyridine-2-carboxamidonetropsin (2-PyN) | DNA | Minor Groove Binding (Dimer) | Binds specific sequences like 5'-TGTCA-3' nih.gov. |
| trans-[(H2O)(Pyr)(NH3)4RuII]2+ | DNA (Guanine) | Covalent Coordination (G7) | Leads to oxidative damage and strand cleavage nih.gov. |
| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone | Proteins (Bcl-xL, MMP2) | Inhibition | Contributes to anticancer activity rsc.org. |
Design of this compound Derivatives for Biological Probing
The unique photophysical properties of pyridine derivatives make them excellent candidates for the development of fluorescent probes and enzyme inhibitors.
Fluorescent Probes: Small fluorescent molecules are indispensable tools in chemical biology for sensing and imaging. 2-Amino-3-cyanopyridine (B104079) derivatives are particularly noteworthy for their use as fluorescent probes in biological applications due to their high photostability and strong molar absorption coefficients sciforum.net. These compounds can be used for the covalent and non-covalent labeling of biomolecules like amino acids, proteins, and DNA sciforum.net.
The fluorescence of these probes can be modulated by their environment. For instance, the introduction of electron-donating and electron-withdrawing groups can create an intramolecular charge transfer (ICT) state, making their fluorescence sensitive to solvent polarity and the presence of analytes nih.govbeilstein-journals.org. This principle has been applied to design probes for detecting metal ions. Derivatives of 2,6-diaminopyridine (B39239) have been synthesized to act as fluorescent probes for transition metal ions like Cu2+ nih.gov. The binding of the metal ion to the pyridine nitrogen enhances the ICT character, leading to a red-shifted and intensified fluorescence signal nih.gov. Similarly, other 2-amino-pyridine derivatives have been developed into sensors capable of detecting toxic heavy metal ions such as Cr2+, Hg2+, Ni2+, and Co2+ in aqueous environments mdpi.com.
Enzyme Inhibitors: Pyridine-based structures are also integral to the design of enzyme inhibitors. A notable example is in the development of cholinesterase inhibitors for potential therapeutic use in Alzheimer's disease. A series of pyridine derivatives featuring a carbamic or amidic functional group were designed and synthesized to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Molecular docking studies have shown that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism nih.gov.
| Derivative Type | Application | Target | Mechanism/Principle |
|---|---|---|---|
| 2-Amino-3-cyanopyridines | Fluorescent Probe | Biomolecules (Proteins, DNA) | Used for covalent/non-covalent labeling sciforum.net. |
| 2,6-Diaminopyridine Derivatives | Fluorescent Sensor | Transition Metal Ions (e.g., Cu2+) | Metal binding enhances intramolecular charge transfer (ICT) nih.gov. |
| Pyridine-Carbamates | Enzyme Inhibitor | Acetylcholinesterase (AChE) | Dual binding at catalytic and peripheral sites nih.gov. |
Antimicrobial Activity Studies
The rise of antimicrobial resistance has spurred the search for new therapeutic agents with novel mechanisms of action. Metal complexes of pyridine derivatives have emerged as a promising class of antimicrobial compounds.
The general strategy involves chelating a metal ion with a biologically active ligand to enhance its efficacy. Palladium(II) and Ruthenium(II) complexes with pyridyl-1,2,3-triazole ligands have been screened against the ESKAPE pathogens (a group of highly resistant bacteria) and pathogenic fungi nih.gov. While the Ru(II) complexes in this particular study were inactive, the Pd(II) complexes demonstrated broad-spectrum antifungal activity nih.gov.
The molecular mechanisms underlying the antimicrobial effects are a key focus of research. For some metal complexes, the activity is linked to the induction of reactive oxygen species (ROS). One study on Ru-arene complexes demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) through the in-situ generation of ROS, which leads to oxidative stress and cell death nih.gov. Other pyridine derivatives have shown good antibacterial activity against a range of bacteria, including B. subtilis, S. aureus, and E. coli, as well as antifungal activity against A. niger and C. albicans . It is proposed that metal-based drugs may act through mechanisms distinct from traditional organic antibiotics, potentially delaying the development of resistance nih.gov.
Anticancer Activity Studies
Pyridine-metal complexes are extensively investigated as potential anticancer agents due to their ability to induce cancer cell death through multiple mechanisms. The chelation of a metal to a pyridine-based ligand can enhance stability, bioavailability, and cytotoxic properties nih.gov.
A primary molecular mechanism is the interaction with DNA. As discussed previously, these complexes can intercalate into the DNA helix or form covalent adducts, leading to DNA damage nih.gov. For example, a palladium(II) terpyridine complex was shown to induce DNA double-stranded breaks both in vitro and in vivo nih.gov. This DNA damage acts as a stress signal that can trigger programmed cell death, or apoptosis.
Induction of apoptosis is a hallmark of many pyridine-based anticancer agents. The process is often characterized by morphological changes such as cellular shrinkage and nuclear fragmentation, as well as biochemical markers like the activation of caspases 3 and 7 nih.gov. The anticancer effect of a multi-target Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex was found to involve DNA damage, apoptosis induction, and the inhibition of topoisomerase II, an enzyme critical for DNA replication rsc.org.
Furthermore, these complexes can modulate cellular signaling pathways. Metal complexation can lead to the generation of reactive oxygen species (ROS), which induces oxidative stress and apoptosis nih.gov. Some pyridine-thiazole hybrid molecules have been found to induce genetic instability in tumor cells, potentially through the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP1), which is involved in DNA repair mdpi.com. This multi-targeted approach, affecting DNA, key enzymes, and cellular redox balance, makes these compounds promising candidates for further development in oncology rsc.orgnih.gov.
| Complex/Derivative Type | Cancer Cell Line(s) | Proposed Molecular Mechanism(s) |
|---|---|---|
| Palladium(II) terpyridine complex | Various human cancer lines | Induction of DNA double-stranded breaks, leading to apoptosis nih.gov. |
| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone | Not specified | DNA damage, apoptosis induction, inhibition of Topoisomerase II and Bcl-xL rsc.org. |
| General Pyridine-Metal Complexes | Various | ROS generation, DNA intercalation, apoptosis induction nih.gov. |
| Pyridine-Thiazole Hybrids | HL-60 (leukemia) | Induction of genetic instability, potential PARP1 inhibition mdpi.com. |
Enzyme Mimicry and Bio-inspired Catalysis using this compound Complexes
Bio-inspired catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecular catalysts. Complexes of this compound and its structural analogs, like terpyridine, are excellent platforms for designing such enzyme mimics.
A significant area of research is the catalytic reduction of carbon dioxide (CO2), a process inspired by enzymes like carbon monoxide dehydrogenase (CODH). This enzyme utilizes a sophisticated active site to manage the interconversion of CO and CO2 nih.gov. Researchers have developed manganese terpyridine derivatives that mimic this function. By incorporating a benzimidazole (B57391) moiety into the ligand framework, a proton relay system is created, analogous to the amino acid residues in the enzyme's active site that assist in the C-O bond cleavage and formation nih.gov. The position and acidity (pKa) of this proton donor are critical for catalytic efficiency nih.gov.
These bio-inspired metal complexes are not limited to CO2 reduction. They are being explored for a wide range of chemical transformations, including oxidation, reduction, and hydrogenation reactions researchgate.net. The goal is to develop catalysts that operate under mild conditions with high turnover frequencies and product selectivity, aligning with the principles of green chemistry researchgate.net. The tunability of the ligand environment around the metal center allows for systematic investigation of reaction mechanisms and the optimization of catalytic activity, bridging the gap between enzymatic and synthetic catalysis researchgate.netrsc.org.
Advanced Applications of 2 Pyridinemethanimine in Materials Science and Emerging Technologies
Incorporation of 2-Pyridinemethanimine (B46816) into Polymer Architectures
The ability of this compound derivatives to form stable complexes with transition metals is particularly useful in polymer chemistry. These complexes are primarily employed as highly efficient catalysts in controlled radical polymerization processes, enabling the synthesis of polymers with precise and well-defined structures.
Functional Polymers
N-alkyl-2-pyridinemethanimine ligands are integral components of catalyst systems for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/'living' radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures. In these systems, a copper(I) complex, stabilized by the this compound derivative, reversibly activates and deactivates the growing polymer chains through a halogen atom transfer process. This control makes it possible to produce a variety of functional polymers, including block, graft, and star copolymers.
The effectiveness of the N-alkyl-2-pyridinemethanimine ligands is attributed to their ability to stabilize the metal catalyst in its lower oxidation state. Research has shown that linear alkyl groups on the imine nitrogen, such as n-propyl, n-butyl, and n-octyl, lead to faster and more controlled polymerizations of monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656).
| Monomer | Catalyst System | Ligand Example | Polymer Characteristics |
|---|---|---|---|
| Methyl Methacrylate (MMA) | CuBr | N-(n-propyl)-2-pyridinemethanimine | Controlled molecular weight, narrow PDI |
| Styrene | CuBr | N-alkyl-2-pyridinemethanimine | Transition from heterogeneous to homogeneous catalysis |
| Lauryl Methacrylate (LMA) | CuBr | N-(n-octyl)-2-pyridinemethanimine | Synthesis of four-arm star polymers |
Metallopolymers
Metallopolymers are macromolecules that contain metal atoms as an integral part of their structure, either in the main chain or as pendant groups. nih.govrsc.org The incorporation of metal centers imparts unique electronic, magnetic, optical, and catalytic properties to the polymeric material. nih.govrsc.org
While the primary application of this compound-metal complexes in polymer science is catalytic, the principles can be extended to the direct synthesis of metallopolymers. In such materials, the this compound-metal complex would not be a transient catalyst but a repeating structural unit. These polymers could harness the inherent properties of the metal complex, such as:
Redox Activity : Metal centers capable of undergoing reversible oxidation-reduction reactions could be used to create redox-responsive materials for applications in sensing or controlled release. nih.gov
Catalytic Functionality : By immobilizing the catalytically active this compound complex within a polymer matrix, reusable and recoverable catalysts can be developed.
Optical and Magnetic Properties : The incorporation of specific metal ions can be used to tune the photoluminescent or magnetic behavior of the resulting polymer.
The synthesis of such polymers can be achieved by designing this compound-based monomers that contain a polymerizable group. The subsequent polymerization of these metal-containing monomers would yield a metallopolymer with the complex integrated into its architecture.
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing this compound Ligands
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.netmdpi.com The modular nature of these materials allows for the tuning of their structure, pore size, and functionality. researchgate.net Schiff base ligands, including this compound and its derivatives, are excellent candidates for constructing these frameworks due to their versatile coordination modes and structural rigidity. researchgate.netresearchgate.net
The N-substituted derivatives of this compound, formed from the condensation of 2-pyridinecarboxaldehyde (B72084) with various amines, act as bidentate or polydentate linkers. researchgate.netresearchgate.netnih.gov The pyridine (B92270) nitrogen and the imine nitrogen atoms coordinate to metal centers, creating extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govmdpi.commdpi.com The final dimensionality and topology of the framework are influenced by the coordination geometry of the metal ion, the specific structure of the Schiff base ligand, and the reaction conditions. nih.govnih.gov The use of different metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) and functionalized amines allows for the rational design of MOFs and CPs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.netnih.gov
| Metal Ion | Ligand Type | Structural Dimensionality | Key Features |
|---|---|---|---|
| Co(II), Ni(II), Cu(II) | Binuclear Schiff bases from 2-pyridinecarboxaldehyde researchgate.net | Not specified (Mononuclear/Binuclear complexes) | Investigated for catalytic activity in oxidation reactions. researchgate.net |
| Cr, Mo, W | Schiff bases from 2-pyridinecarboxaldehyde researchgate.net | Not specified (Mononuclear complexes) | Exhibited fluorescence and catalytic activity for H₂O₂ decomposition. researchgate.net |
| Fe(III) | 2,6-bis(pyrazol-3-yl)pyridines nih.gov | 1D Chains nih.gov | Synthesized via a proton-coupled electron transfer process. nih.gov |
| Hg(II) | N,N'-bis(pyridine-4-yl)formamidine mdpi.com | 1D Helical Chains & 2D Layers mdpi.com | Structure is dependent on the halide anion of the starting metal salt. mdpi.com |
Sensors and Biosensors Based on this compound Complexes
The ability of this compound and its derivatives to form stable and often colorful or fluorescent complexes with specific metal ions makes them highly suitable for the development of chemical sensors. nih.gov The interaction between the ligand-metal complex and a target analyte can induce a measurable optical or electrochemical signal. nih.govdntb.gov.ua
Optical Sensors
Optical sensors based on this compound complexes utilize changes in absorbance (colorimetric) or fluorescence (fluorometric) to detect analytes. mdpi.com Schiff bases derived from 2-pyridinecarboxaldehyde can act as chemosensors where the binding of a specific metal ion leads to a distinct color change, visible to the naked eye. researchgate.netresearchgate.net This phenomenon, known as colorimetric detection, provides a simple and rapid method for qualitative and quantitative analysis. researchgate.netrsc.org
Similarly, fluorescent sensors can be designed to "turn on" or "turn off" in the presence of an analyte. researchgate.net For example, a non-fluorescent ligand may become highly fluorescent upon complexation with a metal ion like Al³⁺ due to chelation-enhanced fluorescence (CHEF). researchgate.net Conversely, the fluorescence of a complex might be quenched upon interaction with certain ions. The high sensitivity and selectivity of these methods allow for the detection of trace amounts of target species. researchgate.net
| Sensor Ligand | Target Analyte | Detection Method | Observed Change | Limit of Detection (LOD) |
|---|---|---|---|---|
| Pyridine dicarboxylate based hydrazone Schiff base rsc.org | Ni²⁺ | Colorimetric | Color change rsc.org | 0.14 µM rsc.org |
| Naphthalene-pyridine Schiff base researchgate.net | Fe²⁺, Fe³⁺, Cu²⁺ | Colorimetric | Distinct color changes for each ion researchgate.net | Not specified |
| Pyridine-derived Schiff base HL1 researchgate.net | Al³⁺ | Fluorescent "turn-on" | Colorless to aquamarine fluorescence researchgate.net | 3.2 x 10⁻⁹ M researchgate.net |
| Pyridine-derived Schiff base HL2 researchgate.net | Al³⁺ | Fluorescent "turn-on" | Colorless to aquamarine fluorescence researchgate.net | 2.9 x 10⁻⁸ M researchgate.net |
Electrochemical Sensors
Electrochemical sensors offer a powerful platform for analyte detection, and materials based on Schiff base complexes are increasingly used as electrode modifiers. nih.gov Complexes of this compound derivatives can be immobilized on the surface of an electrode, such as a glassy carbon or gold electrode. nih.govnih.gov This modified electrode can then exhibit electrocatalytic activity towards a specific target analyte.
The sensing mechanism relies on the ability of the immobilized complex to facilitate the oxidation or reduction of the analyte at the electrode surface. This results in a measurable change in current or potential, which can be correlated to the analyte's concentration. These sensors can be highly specific and sensitive, with applications in forensic, pharmaceutical, and environmental analysis. nih.gov For instance, an osmium complex with a dipyridophenazine ligand immobilized on a gold electrode has been used as a highly sensitive electrochemical probe for DNA hybridization. nih.gov The development of such sensors for a wide range of analytes is a promising area of research. nih.govmdpi.com
| Electrode Modifier | Target Analyte | Electrochemical Technique | Key Performance Metric |
|---|---|---|---|
| [Os(DA-bpy)₂DPPZ]²⁺ complex nih.gov | Targeted DNA | Not specified | Detection limit of 0.1 pg mL⁻¹ nih.gov |
| Molecularly imprinted nanohybrids | Melamine | Voltammetry | Linear range from 5 x 10⁻¹⁸ to 5 x 10⁻⁷ mol L⁻¹ |
| Schiff base transition metal complexes (general) nih.gov | Illicit drugs, pharmaceuticals, environmental pollutants nih.gov | Various | Provide low limits of detection for various analytes. nih.gov |
Optoelectronic Materials Incorporating this compound Derivatives
While direct applications of the parent compound, this compound, in optoelectronic materials are not extensively documented in publicly available research, the broader class of pyridine-imine derivatives, particularly their metal complexes, has garnered significant interest for their promising luminescent and electroluminescent properties. These compounds serve as versatile ligands that can be coordinated with various metal centers to create materials with tunable photophysical characteristics, making them suitable for applications in luminescent materials and organic light-emitting diodes (OLEDs).
Luminescent Materials
The structural motif of pyridine-imine provides a robust platform for the design of novel luminescent materials. The imine group (-C=N-) in conjunction with the pyridine ring forms a bidentate chelate that can coordinate with a variety of transition metal ions. The electronic properties of these ligands can be readily modified by introducing different substituents on either the pyridine ring or the imine nitrogen atom, which in turn influences the luminescence characteristics of the resulting metal complexes.
Research into pyridine-imine metal complexes has revealed that they can exhibit intense and tunable emission, primarily based on metal-to-ligand charge transfer (MLCT) transitions. For instance, iridium(III) complexes incorporating pyridine-imine ligands have been synthesized and shown to be highly luminescent. These complexes display room temperature emission in the red region of the visible spectrum. rsc.orgscispace.com The emission wavelength can be fine-tuned by altering the substituents on the imine nitrogen. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the relationship between the molecular structure and the observed photophysical properties, indicating that the geometry of the excited state plays a crucial role in the emission efficiency. rsc.orgscispace.com
Similarly, rhenium(I) tricarbonyl complexes with pyridine Schiff base ancillary ligands have been investigated for their luminescent properties. Theoretical studies have shown that the incorporation of an asymmetrical pyridine Schiff base ligand can significantly modify the photophysical and staining properties of these complexes, making them potentially suitable for applications such as fluorescence microscopy.
The table below summarizes the photophysical properties of some representative luminescent metal complexes based on pyridine-imine type ligands.
| Complex | Emission Maxima (λem) | Emitting State | Application Area |
| [Ir(ppz)₂(N-phenyl-2-pyridinimine)][PF₆] | ~770 nm | ³MLCT | Luminescent Materials |
| [Ir(ppz)₂(N-alkyl-2-pyridinimine)][PF₆] | 640 - 780 nm | ³MLCT | Luminescent Materials |
| fac-[Re(CO)₃(pyridine Schiff base)] | Varies with ligand | ³MLCT / ³IL | Luminescent Probes |
| Zinc complex with ethylenediamine (B42938) Schiff base | Blue region | Combination of monomer and excimer emissions | Blue Emitter for OLEDs |
Note: 'ppz' refers to 1-phenylpyrazole, a cyclometalating ligand.
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable emitters is a critical aspect of Organic Light-Emitting Diode (OLED) technology. Pyridine-imine based metal complexes, particularly those of heavy metals like iridium(III), are attractive candidates for phosphorescent OLEDs (PHOLEDs) due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
While direct reports on this compound in OLEDs are scarce, the broader family of Schiff base metal complexes has been explored for this purpose. These complexes can function as the emissive layer in an OLED device. For example, zinc(II) complexes of Schiff bases derived from ethylenediamine have been synthesized and shown to exhibit bright blue fluorescence. An OLED device fabricated using such a complex as the emissive layer demonstrated superior electroluminescence properties, with a maximum brightness of 17,000 cd/m² and a maximum external quantum efficiency (EQE) of 5%. acs.org
The performance of OLEDs based on pyridine-imine type emitters is highly dependent on the molecular design of the complex, which influences its thermal stability, volatility, and charge transport properties, in addition to its luminescent characteristics. The table below presents key performance parameters of an OLED device utilizing a Schiff base metal complex.
| Device Parameter | Value |
| Emitter | Zinc(II) Schiff Base Complex |
| Maximum Brightness | 17,000 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 5% |
| Emission Color | Blue |
Energy Conversion and Storage Applications (e.g., fuel cells, batteries)
The unique electronic properties and coordination chemistry of pyridine-imine derivatives make them promising candidates for applications in energy conversion and storage technologies. Although direct use of this compound in these applications is not well-documented, metal complexes of related bis(imino)pyridine ligands have shown significant potential, particularly in the context of redox flow batteries.
In the realm of energy storage, redox flow batteries (RFBs) are a promising technology for large-scale grid energy storage. The performance of RFBs is critically dependent on the electrochemical properties of the redox-active species in the electrolyte. Iron complexes with redox-active bis(2,6-diimine-pyridine) ligands have been investigated as potential anolytes (the negative electrolyte) in non-aqueous RFBs. scispace.comrsc.org
These "non-innocent" ligands can actively participate in redox reactions, storing and releasing electrons, which enhances the charge storage capacity of the complex beyond the formal redox changes of the metal center. This allows for multiple electron transfer processes, which can significantly increase the energy density of the battery. Research has demonstrated that iron complexes of diiminepyridine ligands can exhibit multiple, reversible, ligand-based reductions. nih.gov The redox potentials of these complexes can be tuned by modifying the substituents on the imine aryl groups, allowing for the optimization of the battery's operating voltage.
The table below summarizes the electrochemical data for a representative iron complex with a bis(2,6-diimine-pyridine) ligand, highlighting its suitability for flow battery applications.
| Complex | Redox Potentials (vs. Fc⁺/Fc) | Number of Reversible Reductions | Application |
| [Fe(bis(2,6-diimine-pyridine))₂]²⁺ | Multiple, tunable potentials | Up to 1.6 electron equivalents | Redox Flow Battery Anolyte |
Furthermore, the development of terpyridine-based metal complexes, which share structural similarities with pyridine-imine systems, is also being actively pursued for non-aqueous redox flow batteries. These complexes can exhibit multiple reversible redox couples over a wide potential window, making them attractive for high-energy-density energy storage.
While the application of this compound derivatives in fuel cells is a less explored area, the catalytic activity of pyridine-imine metal complexes in various chemical transformations suggests their potential as catalysts for the electrochemical reactions in fuel cells, such as the oxygen reduction reaction. However, more research is needed to establish their efficacy in this context.
Future Perspectives and Challenges in 2 Pyridinemethanimine Research
Development of Novel Synthetic Methodologies for Complex Derivatives
The future of 2-Pyridinemethanimine (B46816) chemistry is intrinsically linked to the development of sophisticated synthetic strategies that allow for the precise construction of complex and functionally diverse derivatives. While established methods provide access to the basic scaffold, the next frontier lies in the creation of methodologies that offer enhanced control over stereochemistry, regioselectivity, and the introduction of a wide array of functional groups.
A significant challenge will be the development of one-pot or tandem reaction sequences that streamline the synthesis of intricate molecular architectures from simple starting materials. Such approaches would not only improve efficiency but also minimize waste, aligning with the principles of green chemistry. Furthermore, the exploration of novel catalytic systems, including those based on earth-abundant metals, for the functionalization of the pyridine (B92270) and imine moieties will be crucial. These advancements will enable the synthesis of libraries of this compound derivatives with tailored electronic and steric properties, paving the way for their application in a broader range of scientific disciplines.
Recent research into the synthesis of multi-substituted pyridines from ylidenemalononitriles showcases a mild and solvent-free methodology to create highly functionalized pyridine cores at room temperature. nih.gov The extension of such innovative approaches to the synthesis of complex this compound derivatives holds significant promise. Moreover, methods for the selective amination of polyhalogenated pyridines using water as a solvent offer an environmentally benign route to key precursors for this compound synthesis. nih.gov
| Synthetic Approach | Key Features | Potential for this compound Derivatives |
| Multi-component Reactions | One-pot synthesis, high atom economy, diversity-oriented. | Rapid generation of diverse libraries of substituted this compound compounds. |
| C-H Activation | Direct functionalization of the pyridine ring, increased efficiency. | Introduction of novel functional groups at specific positions to tune properties. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Safer and more efficient production of key intermediates and final products. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of chiral this compound derivatives for specialized applications. |
Rational Design of Highly Efficient and Selective Catalysts
The coordination chemistry of this compound provides a fertile ground for the development of novel catalysts. The bidentate N,N-donor set of the ligand allows for the formation of stable complexes with a variety of transition metals, creating active sites for a wide range of catalytic transformations. The future in this area lies in the rational design of catalysts with exceptional efficiency and selectivity, moving beyond trial-and-error approaches.
A key challenge is to achieve fine control over the electronic and steric environment of the metal center. This can be accomplished through the strategic placement of substituents on the pyridine ring and the imine nitrogen. For instance, the introduction of bulky groups can create specific pockets around the active site, leading to enhanced stereoselectivity in asymmetric catalysis. Similarly, the modulation of the electron-donating or -withdrawing nature of the substituents can influence the reactivity of the metal center, allowing for the optimization of catalytic activity.
Late transition metal complexes with chelating amine ligands, including those with pyridine moieties, have shown significant promise in olefin polymerization. mdpi.com The insights gained from these systems can be applied to the design of this compound-based catalysts for similar and other polymerization reactions. Palladium(II) complexes with pyridine ligands have also been demonstrated as effective catalysts in cross-coupling reactions, and understanding the substituent effects on their catalytic activity will be crucial for designing more efficient systems. nih.gov
| Catalyst Design Strategy | Desired Outcome | Example Application |
| Steric Tuning | High enantioselectivity or regioselectivity. | Asymmetric hydrogenation, selective C-H functionalization. |
| Electronic Tuning | Enhanced catalytic activity and stability. | Oxidation catalysis, CO2 reduction. |
| Immobilization on Supports | Catalyst recyclability and ease of separation. | Heterogeneous catalysis for industrial processes. |
| Bimetallic Complexes | Synergistic catalytic effects. | Tandem catalysis, activation of small molecules. |
Integration into Multifunctional Materials and Devices
The unique structural and electronic properties of this compound and its metal complexes make them attractive building blocks for the construction of multifunctional materials and devices. The future in this domain will see the integration of these compounds into polymers, metal-organic frameworks (MOFs), and other advanced materials to impart specific functionalities.
A significant area of exploration will be the development of this compound-containing polymers for applications in sensing, electronics, and catalysis. The pyridine moiety can be readily incorporated into polymer backbones or as pendant groups, and the resulting materials can exhibit interesting photophysical, electrochemical, and coordination properties. For example, polymers functionalized with this compound could act as selective sensors for metal ions or as platforms for recyclable catalysts.
The incorporation of pyridine moieties into polymers has been explored for various applications, including antimicrobial and fluorescence applications. mdpi.com The principles from these studies can be adapted to create novel materials based on this compound. The development of polyimides containing pyridine moieties has also demonstrated the potential for creating thermally stable and processable materials with desirable properties for electronic applications. researchgate.net
| Material Type | Potential Functionality | Future Application |
| Coordination Polymers | Porosity, selective guest binding, catalytic activity. | Gas storage and separation, heterogeneous catalysis. |
| Functionalized Polymers | Sensory response, conductivity, light-emission. | Chemical sensors, organic light-emitting diodes (OLEDs). |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable pore environment. | Drug delivery, selective adsorption. |
| Surface-Modified Materials | Enhanced surface properties, biocompatibility. | Anticorrosion coatings, biomedical implants. |
Deepening Understanding of Structure-Activity Relationships in Bioinorganic Applications
The interface of this compound chemistry with biology and medicine presents a wealth of opportunities. The ability of its metal complexes to interact with biological macromolecules, such as DNA and proteins, opens the door to the development of novel therapeutic and diagnostic agents. A critical challenge and future direction is to establish clear structure-activity relationships (SAR) to guide the rational design of bioactive compounds.
Future research will focus on systematically modifying the structure of this compound ligands and their corresponding metal complexes to understand how these changes affect their biological activity. This includes investigating the influence of the metal ion, the coordination geometry, and the nature of the substituents on factors such as cytotoxicity, enzyme inhibition, and DNA binding affinity. For instance, studies on the structure-activity relationships of 9-(pyridin-2'-yl)-aminoacridines have shown that electron-withdrawing groups on the pyridine ring enhance the interaction with double-stranded DNA. nih.gov Similar systematic studies on this compound complexes are needed.
The biological activity of pyrimidine (B1678525) derivatives, which share some structural similarities with pyridines, has been extensively reviewed, highlighting how the position of substituents greatly influences their pharmacological effects. nih.gov This underscores the importance of detailed SAR studies for designing potent and selective bioactive this compound-based compounds.
| Biological Target | Desired Activity | Key Structural Modifications |
| DNA | Intercalation, cleavage, groove binding. | Planar aromatic extensions, cationic charges. |
| Enzymes | Inhibition of active sites. | Substituents that mimic natural substrates or bind to allosteric sites. |
| Receptors | Agonist or antagonist activity. | Specific functional groups for targeted receptor interactions. |
| Cells | Selective cytotoxicity towards cancer cells. | Lipophilic groups to enhance cell permeability, targeting moieties. |
Computational Approaches for Accelerated Discovery and Optimization
Computational chemistry and molecular modeling are poised to play an increasingly pivotal role in accelerating the discovery and optimization of this compound-based systems. In silico methods can provide valuable insights into the structure, bonding, and reactivity of these compounds, guiding experimental efforts and reducing the time and resources required for development.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of this compound ligands and their metal complexes, as well as to elucidate reaction mechanisms and predict catalytic performance. Molecular docking and molecular dynamics (MD) simulations will be instrumental in understanding the interactions of these compounds with biological targets, aiding in the design of new drugs. nih.gov
Recent DFT and molecular dynamics studies on pyridine oximes on iron surfaces have provided deep insights into their bonding mechanisms and electronic structures, which is relevant for applications like corrosion inhibition. mdpi.com Furthermore, comprehensive studies combining synthesis, spectroscopic analysis, and DFT calculations have been successfully used to understand the properties of novel bioactive pyridine derivatives. nih.gov The application of these computational tools to the this compound scaffold will undoubtedly lead to faster progress.
| Computational Method | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of electronic structure, reaction energetics, spectroscopic properties. | Rationalization of reactivity, design of improved catalysts and materials. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential drug candidates, understanding of SAR. |
| Molecular Dynamics (MD) Simulations | Simulation of dynamic behavior in different environments. | Understanding of conformational changes, solvent effects, and binding stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Prioritization of synthetic targets, optimization of lead compounds. |
Sustainability and Green Chemistry Aspects in Future Research
In line with the global push towards more sustainable chemical practices, future research on this compound must prioritize green chemistry principles. This involves the development of environmentally benign synthetic methods, the use of renewable resources, and the design of products that are less hazardous to human health and the environment.
A key challenge is to replace traditional organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. The development of catalyst systems that can operate efficiently under these conditions will be a major focus. Furthermore, the use of catalytic methods over stoichiometric reagents will be essential to minimize waste generation.
Recent advancements in the base-promoted selective amination of polyhalogenated pyridines in water provide a strong precedent for the development of green synthetic routes to this compound precursors. nih.gov The exploration of energy-efficient synthetic methods, such as microwave-assisted or mechanochemical synthesis, will also contribute to a more sustainable chemical enterprise. The ultimate goal is to develop a life cycle approach to this compound chemistry, considering the environmental impact from synthesis to application and disposal.
| Green Chemistry Principle | Application in this compound Research | Future Goal |
| Prevention | Development of high-yield, low-waste synthetic routes. | Near-quantitative yields with minimal byproducts. |
| Atom Economy | Design of addition and cycloaddition reactions. | Maximizing the incorporation of all starting materials into the final product. |
| Safer Solvents and Auxiliaries | Use of water, bio-solvents, or solvent-free conditions. | Elimination of volatile organic compounds (VOCs) from synthetic procedures. |
| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. | Reducing the energy footprint of chemical manufacturing. |
| Catalysis | Use of recyclable and highly active catalysts. | Development of catalysts that can be used in multiple cycles without loss of activity. |
Q & A
(Basic) What are the common synthetic routes for 2-Pyridinemethanimine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves palladium-catalyzed amination or condensation reactions. For example, microwave-assisted methods (as seen in pyridine derivatives) can enhance reaction efficiency by reducing time and improving yield . Key parameters to optimize include:
- Temperature : Maintain 80–120°C to balance reaction rate and side-product formation.
- Catalyst loading : Use 2–5 mol% palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for stability .
- pH control : Neutral to slightly basic conditions (pH 7–9) minimize unwanted hydrolysis .
- Microwave irradiation : Shortens reaction time (e.g., 30–60 minutes) compared to conventional heating .
(Basic) Which analytical techniques are most effective for confirming the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms structural integrity (e.g., imine proton at δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities.
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% for research-grade material) .
- Elemental Analysis : Validates stoichiometric composition (C, H, N) to rule out residual solvents or salts .
(Basic) What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
Due to limited toxicity data :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
- First aid : Flush eyes/skin with water for 15 minutes and seek medical attention .
(Advanced) How can researchers address inconsistencies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Methodological Answer:
- Batch-to-batch analysis : Request peptide content, salt content, and solubility analysis from suppliers to standardize materials .
- Controlled replication : Reproduce experiments using identical solvents (e.g., DMSO for solubility tests) and storage conditions (e.g., –20°C under N₂) .
- Cross-validation : Compare results from multiple techniques (e.g., NMR vs. XRD for crystallinity) to resolve discrepancies .
(Advanced) What experimental strategies can be employed to study the reactivity of this compound in novel chemical reactions?
Methodological Answer:
- Mechanistic probes : Use deuterated solvents (e.g., D₂O) in kinetic studies to track proton transfer in imine formation .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states, guiding experimental design .
- High-throughput screening : Test reactivity under varied conditions (temperature, catalysts, solvents) to identify optimal parameters for new derivatives .
(Advanced) How should researchers design a study to assess the ecological impact of this compound, given limited toxicity data?
Methodological Answer:
- Tiered testing : Begin with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition (OECD 201) .
- Soil mobility : Conduct column leaching experiments to measure adsorption coefficients (Kd) .
- Bioaccumulation potential : Use log Kow (octanol-water partition coefficient) predictions via HPLC to estimate environmental persistence .
- Collaborative protocols : Partner with ecotoxicology labs to validate findings and ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
